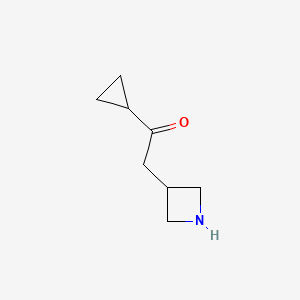
Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate is an organic compound that features a pyrazole ring substituted with two methyl groups and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Methyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: 3-(1,5-Dimethyl-3-pyrazolyl)-3-oxopropanoate.
Reduction: Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazole-containing drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to various biological targets, influencing pathways involved in inflammation, cancer, and other diseases.
Comparación Con Compuestos Similares
Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate can be compared with other pyrazole derivatives:
Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-(1,5-Dimethyl-3-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid: Contains an isoxazole ring instead of a propanoate group.
1-[[(1,5-Dimethyl-3-pyrazolyl)-oxomethyl]amino]-3-(2-methoxyphenyl)thiourea: Features a thiourea group and a methoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16N2O3 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
ethyl 3-(1,5-dimethylpyrazol-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)12(3)11-8/h5,9,13H,4,6H2,1-3H3 |
Clave InChI |
LUAUYXMTFBAQMV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=NN(C(=C1)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)


![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)

![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)





![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate](/img/structure/B15334563.png)


